molecular formula C22H20N2O4 B11038996 8-Methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione 1-(O-benzoyloxime)

8-Methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione 1-(O-benzoyloxime)

Cat. No.: B11038996
M. Wt: 376.4 g/mol
InChI Key: MZWCIIAVYNSUAZ-PTGBLXJZSA-N
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Description

8-Methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione 1-(O-benzoyloxime): is a fascinating compound with a complex structure. Its IUPAC name is 2-(8-methoxy-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-ylidene)malononitrile . Let’s explore its synthesis, reactions, applications, and more!

Preparation Methods

Industrial Production: Unfortunately, information on large-scale industrial production methods remains scarce. Researchers primarily focus on laboratory-scale synthesis.

Chemical Reactions Analysis

Reactivity: This compound likely undergoes various reactions, including oxidation, reduction, and substitution. specific reactivity studies are lacking.

Common Reagents and Conditions: While precise conditions are elusive, typical reagents for pyrroloquinoline derivatives include Lewis acids, bases, and transition metal catalysts.

Major Products: The major products formed during its reactions depend on the specific reaction conditions. Further research is needed to elucidate these products.

Scientific Research Applications

Chemistry:

    Fluorescent Probes: Researchers explore its potential as a fluorescent probe due to its unique structure.

    Medicinal Chemistry: Investigations into its bioactivity and potential drug-like properties are ongoing.

Biology and Medicine:

    Biological Studies: Its interactions with biomolecules (e.g., proteins, nucleic acids) warrant exploration.

    Anticancer Properties: Preliminary studies suggest anticancer potential.

Industry:

    Materials Science: Its optical properties make it interesting for materials applications.

    Dye Synthesis: It may find use in dye synthesis.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains speculative. Further research is crucial to uncover its molecular targets and pathways.

Comparison with Similar Compounds

While direct comparisons are challenging due to limited data, researchers can explore related pyrroloquinoline derivatives. Some similar compounds include:

    4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione: A close structural relative.

    Other Quinoline Derivatives: Explore their similarities and differences.

Properties

Molecular Formula

C22H20N2O4

Molecular Weight

376.4 g/mol

IUPAC Name

[(E)-(6-methoxy-9,11,11-trimethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-3-ylidene)amino] benzoate

InChI

InChI=1S/C22H20N2O4/c1-13-12-22(2,3)24-19-16(13)10-15(27-4)11-17(19)18(20(24)25)23-28-21(26)14-8-6-5-7-9-14/h5-12H,1-4H3/b23-18+

InChI Key

MZWCIIAVYNSUAZ-PTGBLXJZSA-N

Isomeric SMILES

CC1=CC(N2C3=C1C=C(C=C3/C(=N\OC(=O)C4=CC=CC=C4)/C2=O)OC)(C)C

Canonical SMILES

CC1=CC(N2C3=C1C=C(C=C3C(=NOC(=O)C4=CC=CC=C4)C2=O)OC)(C)C

Origin of Product

United States

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